Cas no 1273675-00-5 (2-(2-bromo-4-methylphenyl)azetidine)

2-(2-Bromo-4-methylphenyl)azetidine is a brominated azetidine derivative featuring a phenyl substituent with a methyl group at the para position. This compound is of interest in synthetic organic chemistry due to its azetidine ring, which serves as a constrained scaffold in medicinal chemistry and drug discovery. The presence of the bromine atom at the ortho position enhances its utility as a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. Its structural rigidity and reactivity make it valuable for the development of bioactive molecules, particularly in the exploration of novel pharmacophores and small-molecule inhibitors.
2-(2-bromo-4-methylphenyl)azetidine structure
1273675-00-5 structure
Product name:2-(2-bromo-4-methylphenyl)azetidine
CAS No:1273675-00-5
MF:C10H12BrN
Molecular Weight:226.112981796265
CID:6045379
PubChem ID:79015796

2-(2-bromo-4-methylphenyl)azetidine 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4-methylphenyl)azetidine
    • EN300-1895546
    • AKOS017549329
    • 1273675-00-5
    • インチ: 1S/C10H12BrN/c1-7-2-3-8(9(11)6-7)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3
    • InChIKey: QUGZIPYVMVQKGZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1C1CCN1

計算された属性

  • 精确分子量: 225.01531g/mol
  • 同位素质量: 225.01531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 2.5

2-(2-bromo-4-methylphenyl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1895546-0.5g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
0.5g
$946.0 2023-09-18
Enamine
EN300-1895546-1.0g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
1g
$1272.0 2023-06-01
Enamine
EN300-1895546-0.05g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
0.05g
$827.0 2023-09-18
Enamine
EN300-1895546-5.0g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
5g
$3687.0 2023-06-01
Enamine
EN300-1895546-1g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
1g
$986.0 2023-09-18
Enamine
EN300-1895546-10g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
10g
$4236.0 2023-09-18
Enamine
EN300-1895546-2.5g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
2.5g
$1931.0 2023-09-18
Enamine
EN300-1895546-5g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
5g
$2858.0 2023-09-18
Enamine
EN300-1895546-0.25g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
0.25g
$906.0 2023-09-18
Enamine
EN300-1895546-0.1g
2-(2-bromo-4-methylphenyl)azetidine
1273675-00-5
0.1g
$867.0 2023-09-18

2-(2-bromo-4-methylphenyl)azetidine 関連文献

2-(2-bromo-4-methylphenyl)azetidineに関する追加情報

Comprehensive Analysis of 2-(2-bromo-4-methylphenyl)azetidine (CAS No. 1273675-00-5): Properties, Applications, and Industry Insights

The chemical compound 2-(2-bromo-4-methylphenyl)azetidine (CAS No. 1273675-00-5) has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a heterocyclic azetidine derivative, this molecule combines a brominated aromatic ring with a strained four-membered nitrogen ring, creating a scaffold with intriguing reactivity patterns. Recent literature highlights its potential as a building block for drug discovery, particularly in developing kinase inhibitors and GPCR-targeted therapies.

Structural analysis reveals that the 2-bromo-4-methyl substitution on the phenyl ring enhances the compound's lipophilicity and electron-withdrawing properties, while the azetidine moiety contributes to conformational restriction. This combination makes 1273675-00-5 particularly valuable for medicinal chemistry applications where bioisosteric replacement strategies are employed. Researchers frequently search for "azetidine synthesis methods" and "bromophenyl derivatives applications," reflecting growing interest in this chemical space.

From a synthetic chemistry perspective, 2-(2-bromo-4-methylphenyl)azetidine serves as a versatile intermediate. Its bromine atom allows for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are frequently discussed in "organobromine compound reactivity" searches. The compound's stability under standard laboratory conditions makes it preferable for high-throughput screening applications compared to more reactive analogs.

In pharmaceutical contexts, the azetidine ring has emerged as a valuable saturated heterocycle alternative to piperidine or pyrrolidine, addressing metabolic stability concerns. Database analytics show increasing queries about "azetidine in drug design" and "small ring nitrogen heterocycles," underscoring the relevance of compounds like 1273675-00-5. The methyl group at the 4-position offers opportunities for structure-activity relationship (SAR) optimization through further derivatization.

The agrochemical industry has explored 2-(2-bromo-4-methylphenyl)azetidine as a precursor for crop protection agents, particularly in developing compounds with improved environmental profiles. Search trends indicate growing interest in "halogenated azetidine applications" and "sustainable pesticide intermediates," aligning with global demands for greener agricultural solutions. The compound's balanced physicochemical properties (logP ~2.8, molecular weight 240.1 g/mol) make it suitable for formulation development.

Analytical characterization of CAS 1273675-00-5 typically involves NMR spectroscopy (showing distinctive shifts at δ 7.4-7.6 ppm for aromatic protons and δ 3.8-4.2 ppm for azetidine CH2 groups), mass spectrometry (M+ peak at m/z 240/242 with characteristic Br isotope pattern), and HPLC purity analysis. These techniques address common search queries about "azetidine compound characterization" and "brominated aromatic analysis methods."

Recent patent literature reveals innovative applications of 2-(2-bromo-4-methylphenyl)azetidine in material science, particularly as a monomer for specialty polymers. The compound's ability to participate in polymerization reactions while maintaining the azetidine ring's integrity has sparked interest in "nitrogen-containing polymer precursors" searches. This dual functionality as both pharmaceutical intermediate and material building block enhances its commercial value.

From a regulatory standpoint, proper handling of 1273675-00-5 requires standard organic compound precautions. While not classified as hazardous under major chemical inventories, appropriate engineering controls should be employed during large-scale operations. This addresses frequently asked questions about "azetidine derivative safety" and "bromophenyl compound handling" in research settings.

The global market for azetidine-containing compounds like 2-(2-bromo-4-methylphenyl)azetidine is projected to grow at 6-8% annually, driven by pharmaceutical demand. Supply chain analytics show particular interest from North American and Asian research hubs, correlating with search volume for "azetidine suppliers" and "custom bromophenyl synthesis." The compound's commercial availability in both milligram and kilogram quantities supports diverse research needs.

Future research directions for CAS 1273675-00-5 may explore its potential in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs), addressing trending queries about "heterocyclic linkers in drug discovery." The compound's balanced properties position it as a valuable tool for addressing current challenges in medicinal chemistry and chemical biology.

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